

ATTO 590 dye storage and handling best practices

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ATTO 590 Dye Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of **ATTO 590** dye and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ATTO 590 dye?

ATTO 590 dye, in its solid form, is shipped at ambient temperature. Upon receipt, it is crucial to store the vial at -20°C.[1][2] To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.[1] When stored correctly, protected from light and moisture, **ATTO 590** products are stable for at least three years.[1]

Q2: How should I prepare stock solutions of ATTO 590 dye?

ATTO 590 is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[1] For reactive forms like NHS-esters and maleimides, it is imperative to use anhydrous and amine-free solvents to prevent hydrolysis and ensure reactivity.[1] Labeling solutions of NHS-esters and maleimides should be prepared immediately before use.[1] The stability of these solutions can be limited depending on the quality of the solvent.[1] For example, a 10 mg/ml stock solution of **ATTO 590** NHS-ester in



DMF is stable for two weeks at -20°C, while a maleimide solution in DMF is stable for one week at -80°C.[3][4]

Q3: What are the key spectral properties of ATTO 590 dye?

ATTO 590 is a rhodamine dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][5][6][7] These characteristics make it highly suitable for single-molecule detection and high-resolution microscopy.[5][6][7]

Property	Value
Excitation Maximum (λex)	593 nm[1][7]
Emission Maximum (λem)	622 nm[1][7]
Molar Extinction Coefficient (ε)	1.2 x 10 ⁵ M ⁻¹ cm ⁻¹ [1]
Fluorescence Quantum Yield (η)	80%[1]
Fluorescence Lifetime (τ)	3.7 ns[1]

Q4: What are common applications of ATTO 590 dye?

ATTO 590 is a versatile dye used in a wide range of life science applications. Its high photostability and brightness make it ideal for demanding applications such as:

- Labeling of DNA, RNA, and proteins.[1]
- Single-molecule detection.[1][5]
- High-resolution microscopy (e.g., PALM, dSTORM, STED).[5][6]
- Flow cytometry (FACS).[5]
- Fluorescence in-situ hybridization (FISH).[5]

Troubleshooting Guides Low Labeling Efficiency

Troubleshooting & Optimization



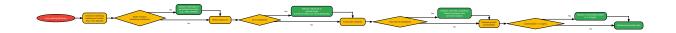


Problem: You are observing a low degree of labeling (DOL) for your protein or antibody with **ATTO 590** NHS-ester or maleimide.

Possible Causes and Solutions:

- Presence of Competing Amines or Thiols: Buffers containing primary amines (e.g., Tris) or thiols will compete with your target molecule for the reactive dye.[8]
 - Solution: Exchange the buffer to an amine-free or thiol-free buffer (e.g., PBS, HEPES,
 MES) using dialysis or gel filtration before starting the labeling reaction.[8]
- Incorrect pH: The efficiency of the labeling reaction is highly pH-dependent. For NHS-ester labeling of amines, the pH should be between 8.0 and 9.0.[9] For maleimide labeling of thiols, a pH of 6.5-7.5 is recommended.[10]
 - Solution: Carefully adjust and buffer the reaction solution to the optimal pH for the specific reactive dye.
- Hydrolyzed Reactive Dye: ATTO 590 NHS-esters and maleimides are sensitive to moisture and can hydrolyze, rendering them non-reactive.[1][8]
 - Solution: Always use anhydrous solvents to prepare dye stock solutions and prepare them immediately before use.[1][3] Allow the dye vial to warm to room temperature before opening to prevent condensation.[1]
- Low Protein Concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[2][3]
 - Solution: If possible, concentrate your protein solution to at least 2 mg/mL before labeling.
 [2]
- Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary.
 - Solution: Perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific target molecule. A 2-fold molar excess of reactive dye to the protein is a good starting point for antibodies.





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Caption: Troubleshooting workflow for low labeling efficiency.

High Background Fluorescence

Problem: Your imaging experiments show high background signal, obscuring the specific fluorescence from your labeled target.

Possible Causes and Solutions:

- Excess Unconjugated Dye: The most common cause of high background is the presence of free, unreacted dye in your sample.
 - Solution: Purify the conjugate thoroughly after the labeling reaction using gel filtration (e.g., Sephadex G-25) or dialysis to remove all unconjugated dye.[2]
- Nonspecific Binding: The dye-conjugate may be binding non-specifically to other components in your sample.
 - Solution: Include blocking steps in your experimental protocol. For immunofluorescence, blocking with a protein like BSA can reduce nonspecific antibody binding.[11] Ensure adequate washing steps to remove unbound conjugate.[11]
- Photobleaching and Autofluorescence: While ATTO 590 is photostable, intense or prolonged illumination can lead to photobleaching and increase background from cellular autofluorescence.



 Solution: Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for fixed cell imaging.[11]

Experimental Protocols General Protein Labeling with ATTO 590 NHS-ester

This protocol is a general guideline for labeling proteins with amine-reactive **ATTO 590** NHS-ester. Optimization may be required for specific proteins.

Materials:

- Protein to be labeled (in amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)
- ATTO 590 NHS-ester
- Anhydrous, amine-free DMF or DMSO
- 1 M Sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Reaction tubes

Procedure:

- Protein Preparation: Ensure your protein solution is free of amine-containing substances. If necessary, perform a buffer exchange into a suitable buffer like PBS. Adjust the protein concentration to 2-10 mg/mL.
- pH Adjustment: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final pH of 8.3.
- Dye Preparation: Allow the vial of ATTO 590 NHS-ester to warm to room temperature.
 Prepare a 2 mg/mL solution of the dye in anhydrous, amine-free DMF or DMSO immediately before use.
- Labeling Reaction: Add a 2-fold molar excess of the dissolved ATTO 590 NHS-ester to the protein solution while gently stirring.

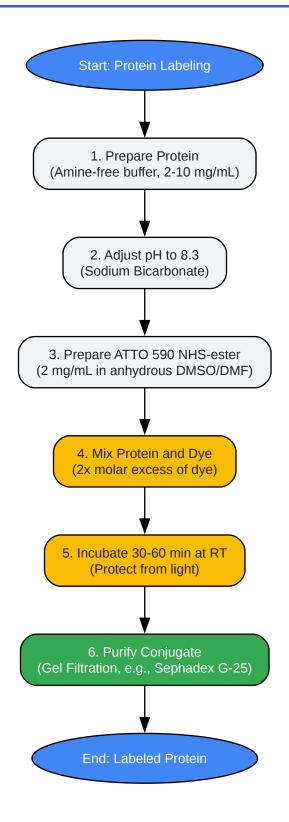


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- Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.





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Caption: Workflow for protein labeling with ATTO 590 NHS-ester.



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